molecular formula C21H18N2O4S B12388083 Aderamastat

Aderamastat

Cat. No.: B12388083
M. Wt: 394.4 g/mol
InChI Key: CXEKSVVDMIAMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aderamastat, also known as FP-025, is a highly selective oral inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key regulator of tissue extracellular matrix and modulator of matrikine signaling. This compound targets inflammatory and fibrotic diseases, making it a promising therapeutic candidate for conditions such as allergic asthma, chronic obstructive pulmonary disease (COPD), interstitial lung diseases, and cardiac sarcoidosis .

Preparation Methods

The synthesis of Aderamastat involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques to ensure purity and stability . Industrial production methods also involve stringent quality control measures to maintain the efficacy and safety of the compound .

Chemical Reactions Analysis

Aderamastat undergoes various chemical reactions, primarily focusing on its interaction with MMP-12. The compound is designed to inhibit the enzymatic activity of MMP-12, thereby preventing the degradation of the extracellular matrix. Common reagents used in these reactions include specific inhibitors and substrates that facilitate the binding of this compound to MMP-12. The major products formed from these reactions are stable complexes that inhibit the activity of MMP-12 .

Mechanism of Action

Aderamastat exerts its effects by selectively inhibiting the activity of MMP-12. MMP-12 plays a crucial role in the degradation of the extracellular matrix, which is a key process in inflammation and fibrosis. By inhibiting MMP-12, this compound prevents the breakdown of the extracellular matrix, thereby reducing inflammation and tissue damage. The molecular targets of this compound include the active site of MMP-12, where it binds and inhibits the enzyme’s activity .

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C21H18N2O4S/c1-13-3-2-4-14(11-13)12-27-15-5-7-16(8-6-15)28-17-9-10-26-19(17)18-20(24)23-21(25)22-18/h2-11,18H,12H2,1H3,(H2,22,23,24,25)

InChI Key

CXEKSVVDMIAMLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)SC3=C(OC=C3)C4C(=O)NC(=O)N4

Origin of Product

United States

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